2-Chloromethyl-1-methyl-pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

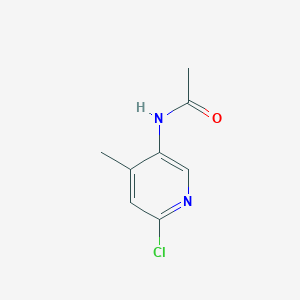

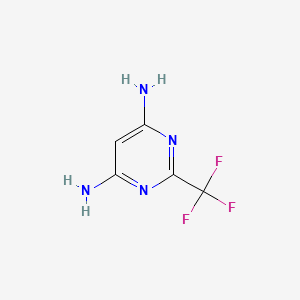

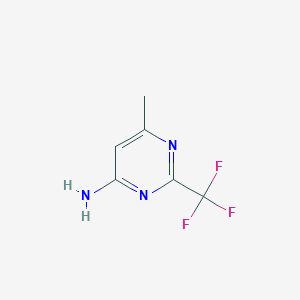

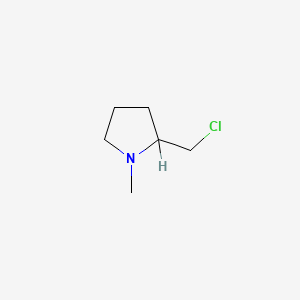

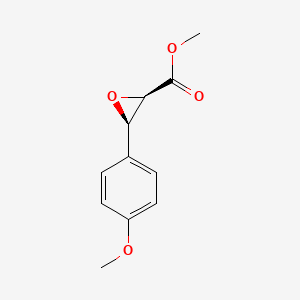

“2-Chloromethyl-1-methyl-pyrrolidine” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .

Synthesis Analysis

There are several methodologies for the synthesis of pyrrolidine derivatives. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-Chloromethyl-1-methyl-pyrrolidine” consists of a five-membered pyrrolidine ring with a chloromethyl group at the 2-position and a methyl group at the 1-position . The exact mass of the molecule is 133.0658271 g/mol .

Physical And Chemical Properties Analysis

“2-Chloromethyl-1-methyl-pyrrolidine” has a molecular weight of 133.62 g/mol. It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity. It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond .

科学研究应用

Pharmacology: Drug Development

2-Chloromethyl-1-methyl-pyrrolidine serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This structure is widely used to create compounds for treating human diseases. Its sp3- hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage .

Agriculture: Pesticide Synthesis

In agriculture, this compound’s derivatives are explored for their potential use in pesticide synthesis. The pyrrolidine moiety, present in various natural products, plays a key role in developing new agrochemicals with enhanced activity and selectivity .

Material Science: Polymer Synthesis

The chemical industry utilizes 2-Chloromethyl-1-methyl-pyrrolidine in the synthesis of polymers. Its reactivity with other compounds can lead to the development of new materials with specific properties suitable for industrial applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to study enzyme inhibition. Pyrrolidine derivatives, including those related to 2-Chloromethyl-1-methyl-pyrrolidine, are known to exhibit various enzyme inhibitory effects, which are valuable for understanding biochemical pathways and designing inhibitors .

Industrial Chemistry: Intermediate for Synthesis

Industrially, it is used as an intermediate in the synthesis of other chemicals. Its role as a building block in organic synthesis is crucial for producing a wide range of chemical products .

Environmental Science: Pollution Remediation

Research into the environmental applications of 2-Chloromethyl-1-methyl-pyrrolidine includes its potential use in pollution remediation processes. Its chemical properties may be harnessed to develop methods for cleaning up hazardous substances .

Medicinal Chemistry: Targeted Therapy Research

The compound’s derivatives are investigated for their potential in targeted therapy. By modifying the pyrrolidine ring, researchers aim to create molecules that can selectively bind to disease-related targets .

Chemical Synthesis: Catalyst Development

Finally, 2-Chloromethyl-1-methyl-pyrrolidine is studied for its use in developing catalysts for chemical reactions. Its structure can be modified to create catalysts that improve the efficiency and selectivity of chemical processes .

属性

IUPAC Name |

2-(chloromethyl)-1-methylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEQVHDPCGPJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)